molecular formula C9H8ClNO4 B3116248 2-(4-Chloro-3-nitrophenyl)propanoic acid CAS No. 21520-26-3

2-(4-Chloro-3-nitrophenyl)propanoic acid

Cat. No.: B3116248
CAS No.: 21520-26-3
M. Wt: 229.62 g/mol
InChI Key: ZUMGMEDTUNEISY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)propanoic acid is a substituted propanoic acid derivative featuring a phenyl ring with a chlorine atom at the para-position and a nitro group at the meta-position. This compound belongs to the class of aromatic carboxylic acids, where the nitro and chloro substituents significantly influence its electronic, physicochemical, and biological properties.

The nitro group (-NO₂) is a strong electron-withdrawing moiety, enhancing the acidity of the carboxylic acid group compared to non-nitro derivatives. These features make the compound relevant in pharmaceutical and agrochemical research, though specific applications require further investigation.

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5(9(12)13)6-2-3-7(10)8(4-6)11(14)15/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMGMEDTUNEISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)propanoic acid typically involves the nitration of 4-chlorophenylpropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-Chloro-3-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Scientific Research Applications

2-(4-Chloro-3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are compared based on substituent patterns, physicochemical properties, and reported applications:

Compound Substituents Molecular Weight Key Properties Applications/Notes
2-(4-Chloro-3-nitrophenyl)propanoic acid -Cl (para), -NO₂ (meta) ~229.6 g/mol* High acidity (pKa ~2.5–3.0†), moderate solubility in polar solvents Potential intermediate in drug synthesis; nitro group may confer reactivity in coupling reactions.
2-(4-Chlorophenyl)propanoic acid -Cl (para) 184.6 g/mol Lower acidity (pKa ~4.5–5.0), higher lipophilicity Used in NSAID derivatives (e.g., ibuprofen analogues); lacks nitro-group reactivity .
3-(4-Hydroxy-3-nitrophenyl)propanoic acid -OH (para), -NO₂ (meta) 211.1 g/mol Melting point 80–90°C, water-soluble due to -OH group Laboratory research; hydroxyl group enables hydrogen bonding in molecular interactions .
(R)-3-(4-Chlorophenyl)-2-hydroxypropanoic acid -Cl (para), -OH (C2) 200.6 g/mol Chiral center (R-configuration), stereoselective reactivity Pharmaceutical synthesis (e.g., enantioselective drug candidates) .
3-(4-(Bis(2-chloroethyl)amino)phenoxy)propanoic acid Bis(-CH₂CH₂Cl) (para-amino) ~326.1 g/mol* Alkylating agent, high reactivity Anticancer prodrugs (nitrogen mustard analogues) .

*Calculated based on molecular formula.
†Estimated from nitro-substituted benzoic acid analogues.

Physicochemical and Reactivity Differences

  • Acidity: The nitro group in this compound lowers the pKa of the carboxylic acid compared to the non-nitro derivative 2-(4-chlorophenyl)propanoic acid , enhancing its suitability for ionic interactions in aqueous environments.
  • Solubility: The hydroxylated analogue (3-(4-hydroxy-3-nitrophenyl)propanoic acid ) exhibits greater water solubility due to hydrogen bonding, whereas the chloro-nitro variant is more lipophilic.
  • Synthetic Utility: The bis-chloroethylamino derivative demonstrates alkylation capabilities, a property absent in the target compound, highlighting the importance of amino substituents in DNA-targeting therapies.

Biological Activity

2-(4-Chloro-3-nitrophenyl)propanoic acid is a compound that has garnered interest in the fields of biochemistry and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₉H₈ClN₃O₄
  • Molecular Weight : Approximately 244.63 g/mol
  • Structure : The compound features a propanoic acid backbone with a 4-chloro-3-nitrophenyl substituent, which contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

The presence of electron-withdrawing groups such as nitro and chloro on the phenyl ring enhances its antibacterial efficacy by increasing the compound's reactivity with bacterial cell structures .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses antimitotic activity with a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 1.57 µM against various cancer cell lines, including:

  • Leukemia (MOLT-4)
  • Colon Cancer (SW-620)
  • CNS Cancer (SF-539)
  • Melanoma (SK-MEL-5)

These findings suggest that the compound could serve as a potential lead in the development of new anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The nitro and chloro substituents likely influence the binding affinity of the compound to these targets, modulating various biochemical processes .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential application in treating bacterial infections .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound revealed that it could effectively reduce cell viability in multiple cancer cell lines without exhibiting significant toxicity towards normal human lymphocytes, indicating a favorable therapeutic window for further development .

Q & A

Q. What are the established synthetic routes for 2-(4-Chloro-3-nitrophenyl)propanoic acid?

  • Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example:
  • Step 1 : Start with a phenylpropanoic acid derivative. Introduce the nitro group via electrophilic aromatic nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Step 2 : Chlorination at the para position using Cl₂/FeCl₃ or other halogenating agents.
  • Key Consideration : Monitor regioselectivity to avoid meta/ortho byproducts. Use TLC or HPLC to track reaction progress .
  • Validation : Confirm structure via 1^1H/13^13C NMR (e.g., aromatic proton splitting patterns) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. How is the purity and structural integrity of the compound validated in academic settings?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Compare retention times with standards .
  • Spectroscopy :
  • NMR : Aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid proton (δ ~12 ppm).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M-H]⁻ at m/z 244.0 (calculated for C₉H₇ClNO₄) .
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproducts like regioisomers or over-nitrated derivatives?

  • Methodological Answer :
  • Reaction Conditions : Use low-temperature nitration (-10°C) to reduce di-nitration. Add HNO₃ dropwise to control exothermicity.
  • Catalysts : Explore Lewis acids (e.g., ZrCl₄) to enhance para-selectivity during chlorination.
  • Byproduct Analysis : Employ GC-MS or LC-MS to identify impurities. For example, over-nitrated derivatives show [M-H]⁻ at m/z 289.0 .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic attack sites on the aromatic ring, guiding reagent selection .

Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. no observed effect)?

  • Methodological Answer :
  • Assay Variability : Standardize assay conditions (pH, temperature, cofactors). For example, inconsistent IC₅₀ values for tyrosine kinase inhibition may arise from buffer composition differences.
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate compound stability under assay conditions via LC-MS.
  • Structural Probes : Use X-ray crystallography or docking studies (AutoDock Vina) to verify binding modes. A nitro group’s electron-withdrawing effect may alter ligand-protein interactions .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • Reactivity Descriptors : Calculate Fukui indices (f⁺ for electrophilic attack) using DFT to identify reactive sites on the aromatic ring.
  • Thermochemical Data : Reference gas-phase proton affinity (ΔrH° = 201 kJ/mol for analogous compounds) to predict acid-base behavior in solution .
  • Solvent Effects : Use COSMO-RS to simulate solvation energetics in polar aprotic solvents (e.g., DMF) .

Q. What safety protocols are critical for handling nitro- and chloro-substituted aromatic compounds during synthesis?

  • Methodological Answer :
  • Engineering Controls : Perform reactions in fume hoods with blast shields. Use Schlenk lines for air-sensitive steps.
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Exposure Mitigation : Install emergency showers/eyewash stations. Monitor airborne concentrations via OSHA-compliant sampling (e.g., NIOSH Method 2539) .
  • Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-3-nitrophenyl)propanoic acid
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2-(4-Chloro-3-nitrophenyl)propanoic acid

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